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Compound of Interest

Compound Name: 2,2'4,4',5,5'-Hexachlorobiphenyl

Cat. No.: B050431

This guide is designed for researchers, scientists, and drug development professionals who
utilize custom or prototype electronic instrumentation. A reliable Printed Circuit Board (PCB) is
the foundation of any precise electronic device; manufacturing flaws can compromise data
integrity, lead to equipment failure, and delay critical experiments. This resource provides
answers to common questions about PCB defects and offers guidance on their analysis.

Frequently Asked Questions (FAQs)

This section addresses common defects in a direct question-and-answer format.
Q: What is a cold solder joint and how can it affect my experimental readings?

A: A cold solder joint occurs when the solder does not melt completely during the
manufacturing process, resulting in a poor connection that is rough, uneven, and dull.[1][2] For
sensitive laboratory equipment, this type of defect can cause intermittent signals or a complete
loss of connection, leading to noisy data, inaccurate measurements, or sudden instrument
failure.[1]

Q: | see a thin, unintended connection between two copper lines on my board. What is this?

A: This is likely a "solder bridge" or a copper "sliver". A solder bridge is an accidental
connection of two points by excess solder, creating a short circuit.[1] A sliver is a small, loose
piece of copper that can cause short circuits or signal interference.[3] Both can lead to
malfunctions in your equipment.
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Q: My device is behaving erratically, especially in humid conditions. Could this be a PCB issue?

A: Yes, this could be due to ionic contamination. These are residues left from the manufacturing
process, such as salts and acids from soldering flux or plating chemicals.[4][5] In the presence
of moisture, these residues can become conductive, leading to electrical leakage, corrosion,
and unpredictable behavior in high-impedance analog circuits common in scientific
instruments.[4]

Q: There are visible cracks on my PCB, or the layers seem to be separating. How serious is
this?

A: Visible cracks or layer separation (delamination) are serious defects.[6][7] They can be
caused by thermal stress from repeated temperature changes or mechanical stress.[7][8]
These flaws can sever internal connections (open circuits) or compromise the structural
integrity of the board, leading to catastrophic failure of your device.

Q: A component on my board looks burnt. What could have caused this?

A: A burnt component is often a sign of a short circuit or a component operating beyond its
specifications, leading to excessive heat.[2][8] This can be caused by a manufacturing defect
like a solder bridge, incorrect component placement, or a design flaw that results in poor heat
dissipation.[1][8] This requires immediate attention as it can damage the entire board.

Troubleshooting Guides

Follow these guides for a systematic approach to identifying potential PCB issues.

Initial Troubleshooting Workflow

This workflow provides a general-purpose method for diagnosing a faulty PCB, starting with the
simplest, non-destructive techniques.
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Caption: General troubleshooting workflow for a malfunctioning PCB.
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Guide to Solder Joint Inspection

Poor solder joints are among the most common manufacturing defects.[8] Use this guide to
identify them.

» Visual Examination: With a magnifying glass or microscope, carefully inspect all solder joints.
[91[10]

o Good Joint: Appears smooth, shiny, and concave, forming a clean fillet between the
component lead and the PCB pad.

o Cold Joint: Looks dull, grey, and grainy. The solder may be balled up and not flowed
correctly onto the pad.[1]

o Solder Bridge: Excess solder that physically connects two or more adjacent pads or leads.

[1]

o Lifted Pad: The copper pad has detached from the board surface, often due to excessive
heat or mechanical stress.[8]

e Physical Probing: Gently nudge component leads with a non-conductive tool. Any movement
indicates a poor or broken solder connection.

» Electrical Testing: Use a multimeter in continuity mode to check the connection. An
intermittent or absent beep when probing across a suspected joint can confirm a fault.
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Caption: Analysis pathway for common solder joint defects.

Analytical Techniques & Experimental Protocols

For a definitive root cause analysis, more advanced laboratory techniques may be required.
These are destructive tests typically performed by specialized services.

Comparison of Analysis Techniques
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Technique

Description

Information Gained

When to Use

Visual Inspection

Examination with the
naked eye or

microscope.[9][11]

Obvious physical
defects like cracks,
corrosion, burnt
components, and poor

solder joints.

Always the first step in

any failure analysis.

X-ray Fluoroscopy

Non-destructive
imaging using X-rays
to see inside the
board.[9][11]

Internal defects such
as voids in solder
joints, broken internal
traces, and layer

misalignment.[12]

When internal or
hidden defects are
suspected, especially
with complex, multi-
layer boards or BGA

components.

Cross-Section

Analysis

A small piece of the
board is cut out,
mounted in epoxy,
and polished to reveal
an internal cross-
section.[11][13]

High-resolution detail
of plated through-hole
quality, layer
registration, plating
thickness, and internal
cracks.[14][15]

For definitive
confirmation of
internal structural
defects and quality
assessment. Itis a

destructive test.[13]

lonic Contamination
Test

The board is washed
in a solvent, and the
electrical resistivity of
the solvent is
measured to detect
dissolved ions.[4][16]

Quantifies the overall
level of ionic residues
left from

manufacturing.[16]

When troubleshooting
intermittent electrical
faults, corrosion, or
dendrite growth,
especially in humid

environments.

Solderability Testing

The ability of a PCB's
pads and terminals to
be wetted by molten
solder is evaluated.
[17]

Assesses the quality
of the board's surface
finish and its
susceptibility to

soldering problems.

To verify the quality of
a new batch of
prototype boards
before component

assembly.

Protocol 1: Cross-Section (Microsection) Analysis

This method provides a definitive view of the PCB's internal structure.[18][19]
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Objective: To inspect the internal quality of plated through-holes (PTHS), vias, and layer-to-
layer registration.

Methodology:

Sample Extraction: A small, representative section (coupon) is precisely cut from the PCB,
often using a diamond saw to minimize damage.[13][14]

Mounting: The sample is placed in a mold and encapsulated in a clear epoxy resin. This
creates a hard "puck” that is easier to handle and protects the delicate internal structures
during polishing.[14][18]

Grinding: The encapsulated sample is ground down using progressively finer abrasive
materials to expose the precise plane of interest.[13]

Polishing: The ground surface is polished to a mirror-like finish, which is crucial for clear
microscopic analysis.[13]

Etching (Optional): A chemical etchant may be applied to the surface to enhance the visibility
of different materials, such as the grain structure of the copper.

Microscopic Examination: The prepared sample is examined under a high-power
metallographic microscope to identify defects such as voids, cracks, insufficient plating
thickness, or misalignment between layers.[19]

Protocol 2: lonic Contamination Testing (ROSE Method)

The Resistivity of Solvent Extract (ROSE) test is a widely used method to determine the overall
cleanliness of a circuit board.[16][20]

Objective: To quantify the level of ionic contaminants on the PCB surface.
Methodology:

e Solvent Preparation: A test solution, typically a mixture of isopropyl alcohol and deionized
water (e.g., 75% IPA / 25% DI water), is prepared.[21] Its initial resistivity is measured.
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Extraction: The PCB to be tested is immersed in the solvent bath for a specified period,
allowing any ionic residues on the surface to dissolve into the solution.[4]

Resistivity Measurement: The electrical resistivity of the solvent is monitored throughout the
test. As ions dissolve, the resistivity of the solution decreases (conductivity increases).[4]

Calculation: The change in resistivity is used to calculate the total amount of ionic
contamination, typically expressed as an equivalent mass of Sodium Chloride (NaCl) per unit
area (e.g., ug/in2).[16][21]

Analysis: The result is compared against industry standards, such as those from IPC. A high
level of contamination indicates an inadequate cleaning process during manufacturing and a
higher risk of field failure.[21]

Protocol 3: Solderability Testing (Dip-and-Look Method)

This is a qualitative test to assess how well a PCB's surface will accept solder.[17][22]

Objective: To visually evaluate the wetting of solder on PCB pads and terminations.

Methodology:

Pre-conditioning (Artificial Aging): The test board may be exposed to steam for several hours
to simulate aging, which can degrade solderability.[17][22]

Flux Application: A standardized flux is applied to the area of the board to be tested.

Immersion: The board edge or specific terminations are dipped into a pot of molten solder at
a controlled temperature for a set duration (e.g., 3-5 seconds).[17]

Cleaning: After removal from the solder, the board is cleaned to remove flux residues.

Visual Inspection: The tested area is inspected under magnification. A passing result requires
that at least 95% of the surface is covered by a smooth, continuous film of new solder.[22]
Defects like non-wetting (solder fails to adhere) or de-wetting (solder adheres and then
recedes) indicate poor solderability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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